molecular formula C10H8N2O2 B13032961 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline

8-Methyl-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B13032961
M. Wt: 188.18 g/mol
InChI Key: DFXUHGAIGLXDTI-UHFFFAOYSA-N
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Description

8-Methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a dioxolo ring fused to a quinazoline core, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with mercapto oxadiazole or mercapto triazole in the presence of anhydrous potassium carbonate. The reaction mixture is stirred overnight and then poured into ice-cold water, followed by recrystallization using dimethylformamide and water . Microwave-assisted synthesis is another effective method, which offers a greener and more efficient approach compared to conventional heating .

Chemical Reactions Analysis

8-Methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include anhydrous potassium carbonate, dimethylformamide, and microwave irradiation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methyl-[1,3]dioxolo[4,5-g]quinazoline has a wide range of scientific research applications:

Comparison with Similar Compounds

8-Methyl-[1,3]dioxolo[4,5-g]quinazoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its broad spectrum of biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

8-methyl-[1,3]dioxolo[4,5-g]quinazoline

InChI

InChI=1S/C10H8N2O2/c1-6-7-2-9-10(14-5-13-9)3-8(7)12-4-11-6/h2-4H,5H2,1H3

InChI Key

DFXUHGAIGLXDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC2=CC3=C(C=C12)OCO3

Origin of Product

United States

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